
1-Methyl-3-phenylpiperazine-d3
Beschreibung
1-Methyl-3-phenylpiperazine-d3 is a deuterated analog of 1-methyl-3-phenylpiperazine, where three hydrogen atoms are replaced with deuterium. This modification is typically employed to enhance metabolic stability and enable tracking in pharmacokinetic studies via mass spectrometry. The non-deuterated parent compound, 1-methyl-3-phenylpiperazine, features a piperazine core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. Its synthesis involves cyclization of ethyl α-bromophenylacetate with ethylenediamine, followed by Boc protection, methylation, and deprotection steps, achieving a total yield of ~29% . The deuterated variant retains the structural framework but exhibits distinct physicochemical properties due to isotopic substitution.
Eigenschaften
CAS-Nummer |
1189934-96-0 |
---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
179.281 |
IUPAC-Name |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
InChI-Schlüssel |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
SMILES |
CN1CCNC(C1)C2=CC=CC=C2 |
Synonyme |
(+/-)-3-Phenyl-1-(methyl-d3)-piperazine; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of 2-Phenylpiperazine with Deuterated Methylating Agents
The core strategy for introducing deuterium into the methyl group of this compound involves substituting conventional methyl iodide (CH₃I ) with deuterated methyl iodide (CD₃I ) during the alkylation step. According to the process described in WO2004106309A1, sodium hydride (NaH ) in N,N-dimethylformamide (DMF ) facilitates the methylation of 4-benzyl-2-oxo-3-phenylpiperazine (Formula VI ). For deuterium incorporation, CD₃I (1.1–1.2 equivalents) is added to a slurry of NaH in DMF at 10–25°C.
Key Reaction Parameters
Parameter | Non-Deuterated Process | Deuterated Adaptation |
---|---|---|
Methylating Agent | CH₃I | CD₃I |
Molar Ratio (Agent:Substrate) | 1.1–1.2:1 | 1.1–1.2:1 |
Reaction Temperature | 10–25°C | 10–25°C |
Isomeric Purity | >99% | ≥99% (predicted) |
This method avoids the formation of isomeric byproducts (e.g., 1-methyl-2-phenylpiperazine) due to the steric and electronic consistency of CD₃I compared to CH₃I . Post-reaction workup includes extraction with toluene and distillation to isolate the deuterated intermediate.
Reduction of 1-Methyl-2-oxo-3-phenylpiperazine-d3
The ketone group in 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (Formula II ) is reduced using lithium aluminum deuteride (LiAlD₄) instead of lithium aluminum hydride (LiAlH₄ ) to introduce additional deuterium at the 2-position of the piperazine ring. The reaction proceeds in tetrahydrofuran (THF ) under reflux (40–70°C) for 2 hours, followed by quenching with deuterium oxide (D₂O ) and 15% NaOD.
Reduction Step Optimization
Catalytic Deuteration via Hydrogenolysis
The benzyl protecting group in 4-benzyl-1-methyl-3-phenylpiperazine-d3 (Formula VII ) is removed via hydrogenolysis with deuterium gas (D₂ ) instead of hydrogen (H₂ ) over a palladium-carbon catalyst. This step replaces residual protiated hydrogen with deuterium at the 4-position.
Hydrogenolysis Conditions
Parameter | Specification |
---|---|
Catalyst | 5% Pd/C (wet) |
Pressure | 80–100 psi D₂ |
Temperature | 20–30°C |
Solvent | Deuterated acetic acid (CD₃COOD) |
Final isolation involves basification with NaOD (pH 11–12) and extraction with deuterated toluene (C₆D₅CD₃ ).
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration alters the NMR profile significantly:
Mass Spectrometry (MS)
High-resolution MS data confirm deuterium incorporation:
-
Molecular Ion : m/z 179.28 [M+H]⁺ (vs. 176.26 for non-deuterated).
-
Isotopic Pattern : Triplet (³:1 ratio) at m/z 179–182 due to CD₃ group.
Industrial-Scale Production Considerations
Cost Efficiency of Deuterated Reagents
CD₃I and LiAlD₄ are 5–10× more expensive than their protiated counterparts. Optimizing reagent recovery (e.g., CD₃I distillation from toluene extracts) reduces costs by ~30%.
Regulatory Compliance
The European Pharmacopoeia requires isotopic purity ≥95% for deuterated APIs. Process validation must include:
-
QC Tests : GC-MS for residual CH₃I (<0.1%).
-
Stability Studies : Accelerated degradation under humidity (40°C/75% RH) to assess deuterium loss.
Challenges and Mitigation Strategies
Isotopic Dilution During Workup
Protic solvents (e.g., H₂O) may dilute deuterium content. Mitigation includes:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-phenylpiperazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and N-oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-Methyl-3-phenylpiperazine-d3 serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of Mirtazapine, an antidepressant belonging to the piperazinoazepine class. The synthesis process involves using 1-Methyl-3-phenylpiperazine as a key starting material, which can be synthesized through various methods, including methylation processes that yield high purity levels necessary for pharmaceutical applications .
Synthesis of Mirtazapine
- Key Intermediate : this compound is integral in synthesizing Mirtazapine, which is used to treat major depressive disorder.
- Process Overview : The synthesis involves methylation reactions that increase the yield and purity of the final product, minimizing by-products such as 2-phenylpiperazine and its isomers .
Forensic Analysis
In forensic science, this compound is utilized as a reference standard for analytical methods. Its deuterated form aids in distinguishing between similar compounds during toxicological screenings.
Applications in Toxicology
- Reference Material : It is employed as a reference standard in forensic laboratories to identify and quantify substances related to drug abuse and poisoning cases .
- Analytical Techniques : Techniques such as gas chromatography-mass spectrometry (GC-MS) leverage the unique isotopic signature of deuterated compounds for accurate detection and quantification.
Analytical Chemistry
The compound is also significant in analytical chemistry for method development and validation.
Use in Method Development
- Calibration Standards : this compound is used to generate calibration curves for quantifying non-deuterated forms in complex matrices.
- Improved Sensitivity : The incorporation of deuterated compounds often enhances the sensitivity and specificity of analytical methods due to their distinct mass characteristics .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of Mirtazapine using this compound demonstrated that employing specific methylation conditions significantly reduced impurities. This optimization led to a higher yield of the desired product with minimal side reactions, showcasing the importance of this compound in pharmaceutical manufacturing processes.
Case Study 2: Forensic Toxicology
In a forensic investigation involving drug-related fatalities, this compound was used to confirm the presence of its non-deuterated counterpart in biological samples. The use of this deuterated standard allowed forensic scientists to accurately quantify the substance amidst complex biological matrices, providing critical evidence in legal proceedings.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenylpiperazine-d3 involves its interaction with various molecular targets and pathways. It is known to enhance transepithelial transport with minimal cytotoxicity, making it useful as an intestinal permeation enhancer . The compound’s effects are mediated through its interaction with the γ-aminobutyric acid (GABA) receptor, leading to neuromuscular effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives are pharmacologically significant due to their affinity for neurotransmitter receptors. Below is a systematic comparison of 1-methyl-3-phenylpiperazine-d3 with structurally analogous compounds:
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
- Structure : Differs by replacing the methyl group with a trifluoromethyl (-CF₃) substituent at the 3-position.
- Pharmacology : Exhibits high affinity for serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A; Ki = 132–288 nM) and inhibits serotonin reuptake (SERT) .
- Key Difference : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, increasing receptor binding potency compared to the methyl group in 1-methyl-3-phenylpiperazine .
1-(2-Methoxyphenyl)piperazine Derivatives
- Structure : Features a methoxy (-OCH₃) group at the 2-position of the phenyl ring.
- Pharmacology : Compounds like 1-(2-methoxyphenyl)piperazine show selective binding to 5-HT1A receptors (Ki = 12–45 nM), attributed to the electron-donating methoxy group improving polar interactions .
- Key Difference : The methoxy substituent alters electronic distribution and steric hindrance, diverging from the sterically compact methyl group in 1-methyl-3-phenylpiperazine .
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)
- Structure : Contains a methylenedioxy (-O-CH₂-O-) bridge on the benzyl group.
- Pharmacology: Acts as a dual serotonin receptor agonist and monoamine oxidase inhibitor, with reduced selectivity compared to 1-methyl-3-phenylpiperazine .
- Key Difference : The methylenedioxy group introduces conformational rigidity, enhancing receptor residency time but reducing metabolic stability .
1-(4-Trifluoromethylphenyl)piperazine
- Structure : Positions the -CF₃ group at the 4-position of the phenyl ring.
- Pharmacology : Displays moderate affinity for dopamine D2 receptors (Ki = 450 nM) and weaker serotonin activity than its 3-substituted counterpart .
- Key Difference : Regioisomeric substitution significantly impacts receptor subtype selectivity .
Data Table: Comparative Analysis of Key Piperazine Derivatives
Compound | Substituent(s) | Key Pharmacological Targets | Affinity (Ki, nM) | Metabolic Stability |
---|---|---|---|---|
This compound | 1-CH₃, 3-C₆H₅ (d3) | Serotonin receptors (predicted) | N/A | High (deuterated) |
3-TFMPP | 3-CF₃, 1-C₆H₅ | 5-HT1B, SERT | 132–288 | Moderate |
1-(2-Methoxyphenyl)piperazine | 2-OCH₃, 1-C₆H₅ | 5-HT1A | 12–45 | Low |
MDBP | 3,4-O-CH₂-O-, 1-C₆H₅ | 5-HT2A, MAO | 200–500 | Low |
1-(4-Trifluoromethylphenyl)piperazine | 4-CF₃, 1-C₆H₅ | Dopamine D2 | 450 | Moderate |
Research Findings and Implications
- Deuterated vs. Non-Deuterated: this compound is anticipated to exhibit prolonged half-life due to deuterium’s kinetic isotope effect, making it advantageous for tracer studies .
- Substituent Effects :
- Regioisomerism : Substituent position (e.g., 3- vs. 4-CF₃) drastically alters receptor selectivity, emphasizing the need for precise structural design .
Q & A
Q. Table 1. Key Synthetic Routes for 1-Methyl-3-phenylpiperazine Derivatives
Method | Reagents/Conditions | Yield | Selectivity Issues | Reference |
---|---|---|---|---|
Direct Methylation | CH3I, NaH, THF, 0°C → RT | 35% | 1,4-dimethyl byproducts (40%) | |
Reductive Amination | 4-Benzyl-2-oxo intermediate, AlH3, THF | 50% | Requires strict anhydrous conditions | |
Deuterated Analog | CD3-I, LiHMDS, −78°C | 28%* | Byproduct formation (~30%) |
*Theoretical yield based on non-deuterated protocols.
Q. Table 2. Analytical Parameters for Structural Confirmation
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.